

Unlocking Drug Discovery: A Guide to Retrieving Compound Information with ZINC IDs

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Compound of Interest

Compound Name: ZINC

Cat. No.: B3047490

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For researchers, scientists, and drug development professionals, the **ZINC** database is an indispensable resource for commercially available compounds. **ZINC** IDs serve as the primary key to unlocking a wealth of information for each molecule. This document provides detailed application notes and protocols for effectively using **ZINC** IDs to retrieve, analyze, and apply compound data in drug discovery workflows.

The **ZINC** database is a curated collection of commercially available chemical compounds prepared for virtual screening.[1] It contains millions of purchasable compounds in ready-to-dock 3D formats, making it a cornerstone for computational drug discovery.[2] Each compound in the database is assigned a unique **ZINC** ID, a persistent identifier that allows for unambiguous retrieval of its associated data.

Understanding ZINC IDs and Associated Data

A **ZINC** ID is more than just a label; it's a gateway to a comprehensive set of information crucial for computational and medicinal chemists. The types of data that can be retrieved using a **ZINC** ID are summarized in the table below.

Data Category	Specific Information Available
Identifiers	ZINC ID, Substance ID, SMILES (Simplified Molecular-Input Line-entry System) string[3]
Structural Information	2D Structure, 3D Structure (in various formats like SDF, MOL2)[4]
Physicochemical Properties	Molecular Weight, cLogP (calculated logP), Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors[1]
Purchasing Information	Vendor and Catalog Information, Supplier Codes[3]
Tranche Information	Details about the subset of the ZINC database the compound belongs to[3]

Protocols for Retrieving Compound Information

There are two primary methods for retrieving compound information using **ZINC** IDs: through the web-based interface, CartBlanche, and programmatically via APIs and command-line tools.

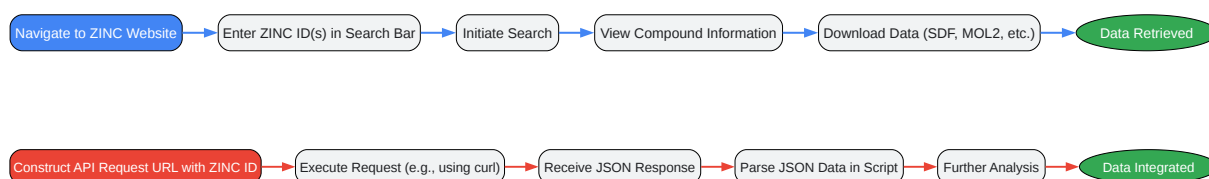
Protocol 1: Web-Based Retrieval using CartBlanche

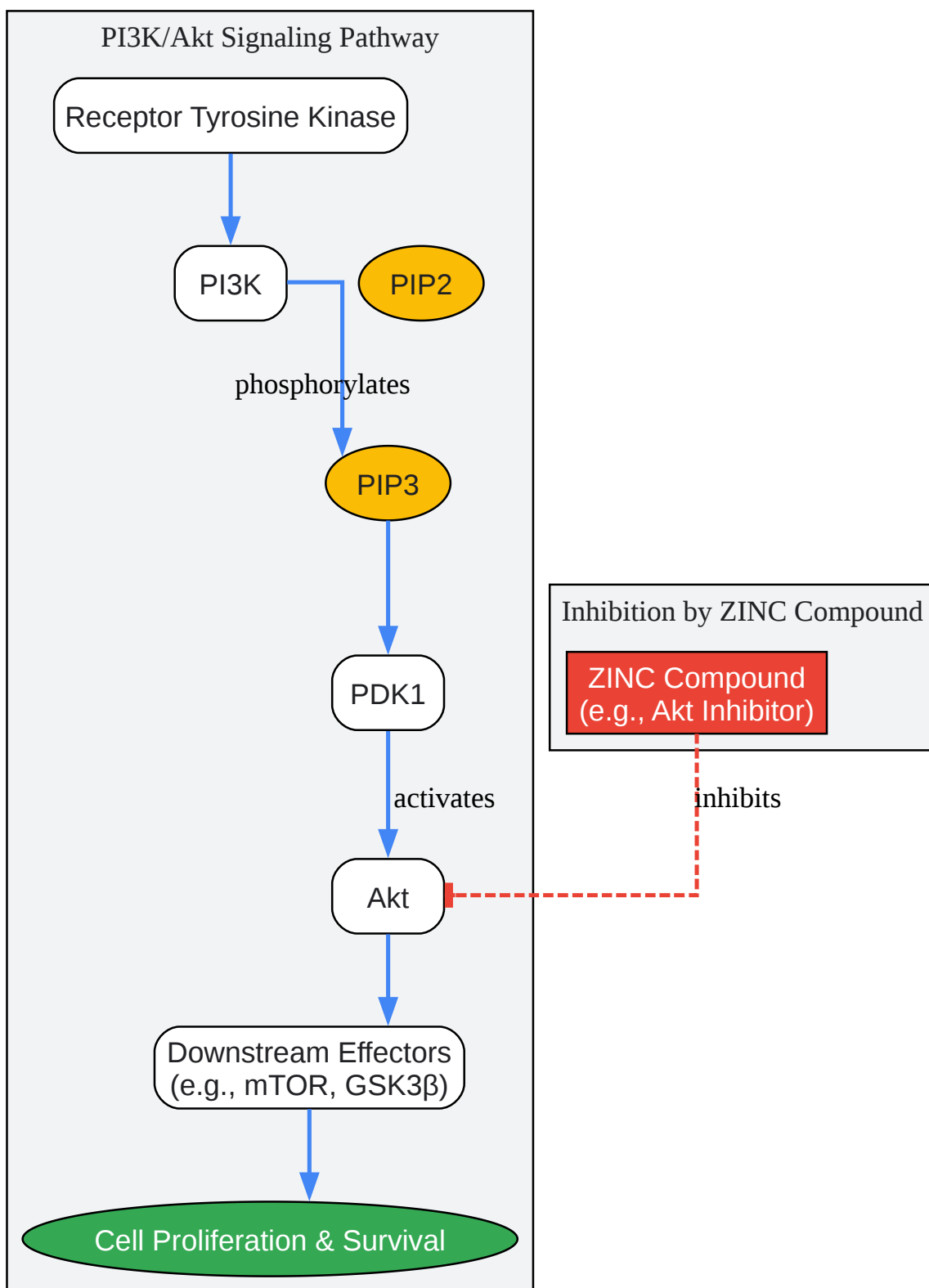
The CartBlanche interface provides a user-friendly way to search for and retrieve information for individual or multiple **ZINC** IDs.[3]

Experimental Protocol:

- **Navigate to the ZINC Website:** Open a web browser and go to the **ZINC** database website.
- **Locate the Search Bar:** On the homepage, find the search bar, which typically allows searching by **ZINC** ID, SMILES, or keywords.[5]
- **Enter ZINC ID(s):** Input a single **ZINC** ID or a list of **ZINC** IDs into the search bar.
- **Initiate the Search:** Click the "Search" button to retrieve the compound information.

- View and Download Data: The search results page will display the compound's details. From here, you can:
 - View the 2D and 3D structures.
 - Examine the physicochemical properties.
 - Access purchasing information.
 - Download the compound data in various formats (e.g., SDF, MOL2, SMILES) for offline analysis.[4]





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